REACTION_CXSMILES
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[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][CH:11]=1)[C:8](=[O:12])[CH2:7][CH2:6]2.[N-:13]=[N+]=[N-].[Na+].[OH-].[Na+].C([O-])(O)=O.[Na+]>CS(O)(=O)=O.C(Cl)Cl>[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][CH:11]=1)[C:8](=[O:12])[NH:13][CH2:7][CH2:6]2 |f:1.2,3.4,5.6|
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Name
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|
Quantity
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30 g
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Type
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reactant
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Smiles
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COC=1C=C2CCC(C2=CC1)=O
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Name
|
|
Quantity
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96 mL
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Type
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solvent
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Smiles
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CS(=O)(=O)O
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Name
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|
Quantity
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200 mL
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Type
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reactant
|
Smiles
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[OH-].[Na+]
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Name
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|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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C(=O)(O)[O-].[Na+]
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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After 2 hours the reaction mixture is cooled to 0°
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Duration
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2 h
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Type
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EXTRACTION
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Details
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The resulting mixture is extracted with EtOAc (3×200 mL)
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Type
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WASH
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Details
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The combined organic phases are washed with saturated NaCl solution (3×200 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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dried over Na2SO4
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Type
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CONCENTRATION
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Details
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concentrated in vacuo
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Type
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WASH
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Details
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The resulting brown solid is washed with hexanes (2×100 mL)
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Name
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|
Type
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product
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Smiles
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COC=1C=C2CCNC(C2=CC1)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |